(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile” is a chemical compound with the following structural formula:
This compound
This compound belongs to the class of enaminonitriles and exhibits interesting properties due to its aromatic and conjugated structure. It combines a benzimidazole moiety with a propenyl nitrile group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1-ethyl-1H-benzimidazole with 4-methoxybenzaldehyde, followed by cyclization and nitrile formation. The reaction proceeds via an enamine intermediate.
Reaction Conditions: The reaction typically takes place under reflux conditions using suitable solvents (e.g., ethanol or acetonitrile) and acid catalysts (such as sulfuric acid). Isolation and purification steps yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions and purification methods ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Nucleophilic Addition: The enamine double bond can undergo nucleophilic addition reactions. For instance, reaction with electrophiles (e.g., alkyl halides) leads to functionalized derivatives.
Oxidation: Oxidizing agents can convert the nitrile group to a carboxylic acid or amide.
Reduction: Reduction of the nitrile group yields the corresponding primary amine.
Substitution: Substitution reactions occur at the benzimidazole ring, affecting its substituents.
Hydrogenation: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) reduces the nitrile group.
Grignard Reagents: Alkyl or aryl Grignard reagents react with the nitrile to form substituted products.
Acid Hydrolysis: Dilute acid converts the nitrile to a carboxylic acid.
Base Hydrolysis: Strong base hydrolyzes the nitrile to an amide.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its photophysical properties (fluorescence, phosphorescence).
- Potential antiproliferative and cytotoxic effects.
- Studied for its interaction with biological macromolecules (e.g., DNA, proteins).
- Precursor for the synthesis of bioactive compounds.
- Possible applications in materials science (e.g., luminescent materials).
Mechanism of Action
The exact mechanism of action remains an active area of research. its conjugated structure suggests potential interactions with cellular targets, including enzymes and receptors. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
While there are no direct analogs with identical substitution patterns, related compounds include benzimidazoles, nitriles, and enaminonitriles. “(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile” stands out due to its unique combination of structural features.
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O/c1-3-22-18-7-5-4-6-17(18)21-19(22)15(13-20)12-14-8-10-16(23-2)11-9-14/h4-12H,3H2,1-2H3/b15-12+ |
InChI Key |
KFVVHRGTWRQGDE-NTCAYCPXSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)OC)/C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.